molecular formula C15H10I2O2 B11830694 1,3-Bis(4-iodophenyl)propane-1,3-dione

1,3-Bis(4-iodophenyl)propane-1,3-dione

Cat. No.: B11830694
M. Wt: 476.05 g/mol
InChI Key: MRKSUTGTXLYQJD-UHFFFAOYSA-N
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Description

1,3-Bis(4-iodophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H10I2O2 It is a derivative of propane-1,3-dione, where two iodine atoms are substituted at the para positions of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-iodophenyl)propane-1,3-dione can be synthesized through a multi-step process. One common method involves the reaction of 4-iodobenzaldehyde with acetone in the presence of a base, followed by oxidation to form the desired diketone . The reaction conditions typically include:

    Reagents: 4-iodobenzaldehyde, acetone, base (e.g., sodium hydroxide)

    Solvents: Methanol, water

    Temperature: Room temperature

    Reaction Time: 12 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-iodophenyl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with azide or thiol groups replacing iodine.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with hydroxyl groups replacing carbonyl groups.

Scientific Research Applications

1,3-Bis(4-iodophenyl)propane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-iodophenyl)propane-1,3-dione involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-iodophenyl)propane-1,3-dione is unique due to the presence of iodine atoms, which impart distinct reactivity and properties. The iodine atoms make it suitable for specific substitution reactions and complex formation with metals, which are not as easily achieved with other similar compounds.

Properties

Molecular Formula

C15H10I2O2

Molecular Weight

476.05 g/mol

IUPAC Name

1,3-bis(4-iodophenyl)propane-1,3-dione

InChI

InChI=1S/C15H10I2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2

InChI Key

MRKSUTGTXLYQJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)I)I

Origin of Product

United States

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